molecular formula C15H12N2O B2455046 4-(Quinolin-8-yloxy)aniline CAS No. 116253-63-5

4-(Quinolin-8-yloxy)aniline

Cat. No. B2455046
CAS RN: 116253-63-5
M. Wt: 236.274
InChI Key: SAAYSIWKJVTQTL-UHFFFAOYSA-N
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Description

4-(Quinolin-8-yloxy)aniline is a chemical compound with the CAS Number: 116253-63-5 . It is a derivative of quinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-(Quinolin-8-yloxy)aniline, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The synthesis of quinoline-8-amines, which are structurally related to 4-(Quinolin-8-yloxy)aniline, has been achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination .


Molecular Structure Analysis

The molecular structure of 4-(Quinolin-8-yloxy)aniline contains a total of 38 bonds. There are 22 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Quinoline and its derivatives, including 4-(Quinolin-8-yloxy)aniline, have been used in various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Blue Light Emissive and Potential Hole-Transport Materials

“4-quinolin-8-yloxy Linked Triphenylamine Based Polyimides” are blue light emissive and potential hole-transport materials . These polyimides have properties desirable for optoelectronic applications like lower onset oxidation potential, high lying HOMO coupled with good solubility in organic solvents, and good film-forming ability .

Optoelectronic Applications

Triphenylamine (TPA) based polymeric materials, including those with 4-quinolin-8-yloxy, are widely designed and explored for solar cells, electrochromic devices, and OLEDs applications . The stability of the radical cation formed after the oxidation of the TPA unit plays a key role in the application of TPA-based polymers in optoelectronic properties .

Anticancer Activity

Quinoline derivatives, including 4-(Quinolin-8-yloxy)aniline, have shown potential as a viable clinical candidate for cancer therapy . Their ability to bind with DNA, impede DNA synthesis, and cause oxidative stress has made them promising candidates for cancer therapy .

Antibacterial Activity

Some analogues of Quinolin-8-ol, which includes 4-(Quinolin-8-yloxy)aniline, have shown interesting antibacterial activity against both S. aureus (gram-positive) and E. coli (gram-negative) organisms .

Antifungal Activity

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed nucleus systems, which can include 4-(Quinolin-8-yloxy)aniline, have diverse pharmacological activities such as antifungal .

Anti-inflammatory Activity

The same derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed nucleus systems also have anti-inflammatory activity .

Future Directions

Quinoline and its derivatives, including 4-(Quinolin-8-yloxy)aniline, have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

4-quinolin-8-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-12-6-8-13(9-7-12)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAYSIWKJVTQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-8-yloxy)aniline

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